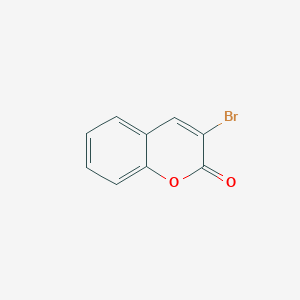

3-Bromo-2-chromenone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCTYFCCOGXULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359561 | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-18-4 | |

| Record name | 3-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-chromenone: A Technical Guide for Researchers

CAS Number: 939-18-4

Synonyms: 3-bromo-1-benzopyran-2-one, 3-bromochromen-2-one, 3-bromo-2H-chromen-2-one, 3-Bromocoumarin.[1]

This technical guide provides an in-depth overview of 3-Bromo-2-chromenone, a member of the coumarin family of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities. While direct experimental data on this compound is limited in publicly available literature, this guide draws upon information from closely related brominated chromone and coumarin derivatives to provide a comprehensive understanding of its potential applications and mechanisms of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | PubChem |

| Molecular Weight | 225.04 g/mol | PubChem |

| Appearance | Solid (form not specified) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

Synthesis of this compound

Experimental Protocol: Synthesis of 3-Bromocoumarin Derivatives

This protocol is adapted from general methods for the bromination of coumarin derivatives.[2][3][4]

Materials:

-

Coumarin (or a suitable 2-chromenone precursor)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine in acetic acid)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)

-

Solvent (e.g., Carbon tetrachloride, chloroform, acetic acid)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the coumarin precursor in an appropriate solvent.

-

Addition of Brominating Agent: Add the brominating agent (e.g., NBS and a catalytic amount of AIBN) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.

-

Extraction: Dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Applications

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7] While specific studies on this compound are scarce, the activities of closely related compounds suggest its potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromone derivatives.[6][7][8] For instance, new chromone derivatives isolated from marine-derived Penicillium citrinum have demonstrated cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values in the micromolar range.[6] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.[6]

Table of Cytotoxic Activity of Related Chromone Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Epiremisporine G | HT-29 | 35.05 ± 3.76 | [6] |

| Epiremisporine H | HT-29 | 21.17 ± 4.89 | [6] |

| Epiremisporine G | A549 | 52.30 ± 2.88 | [6] |

| Epiremisporine H | A549 | 31.43 ± 3.01 | [6] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzyme) | 1.5 | [8] |

Antiviral Activity

The coumarin and chromone nuclei are also recognized for their antiviral properties. While no specific antiviral data for this compound was found, related compounds have shown activity against various viruses. Further research is warranted to explore the potential of this compound as an antiviral agent.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on methods used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Analysis (Western Blot)

This protocol can be used to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat the cancer cells with this compound at its IC₅₀ concentration for a specified time. Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (activated form) to determine if apoptosis is induced.

Plausible Signaling Pathway for Anticancer Activity

Based on the mechanism of action of related chromone derivatives, a plausible signaling pathway for the anticancer activity of this compound involves the induction of apoptosis through the mitochondrial pathway.

Caption: Plausible mitochondrial apoptosis pathway induced by this compound.

Conclusion

This compound is a halogenated coumarin derivative with potential for further investigation in the field of drug discovery. While direct experimental data is limited, the known biological activities of the broader chromone and coumarin families, particularly in oncology, suggest that this compound and its analogues are promising candidates for future research. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and biological evaluation of this compound. Further studies are necessary to fully elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

3-Bromo-2-chromenone: A Technical Overview for Drug Development Professionals

An in-depth guide to the chemical structure, properties, synthesis, and applications of 3-Bromo-2-chromenone, a key intermediate in the development of novel therapeutics.

Introduction

This compound, also known as 3-bromocoumarin, is a halogenated derivative of coumarin (2H-1-benzopyran-2-one). The coumarin nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties. The introduction of a bromine atom at the C3 position of the coumarin ring creates a versatile chemical intermediate, prime for further functionalization and the synthesis of complex heterocyclic systems with potential therapeutic value. This document provides a comprehensive technical overview of this compound for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its distinct structure and systematic name.

Chemical Structure:

The molecule consists of a benzene ring fused to a pyran-2-one ring, with a bromine atom substituted at the third position.

IUPAC Name: 3-bromochromen-2-one[1][2]

Synonyms: 3-Bromo-2H-chromen-2-one, 3-Bromocoumarin[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties for this compound is provided below. These computed and experimental data are essential for characterization, reaction planning, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrO₂ | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| CAS Number | 939-18-4 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)Br | [1] |

| InChI Key | DZCTYFCCOGXULA-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 223.94729 Da | [1] |

| Appearance | Solid | Assumed from general coumarin properties |

| ¹³C NMR Spectroscopy | Data available, see original literature | [1] |

| IR Spectroscopy | Data available | [1] |

| Mass Spectrometry | GC-MS data available | [1] |

Experimental Protocols

The synthesis of this compound can be achieved via the direct bromination of the parent coumarin molecule. The following protocol is adapted from established methodologies for the bromination of coumarins.

Synthesis of this compound via HBr/Oxone Bromination

This method provides a convenient procedure for the synthesis of 3-bromocoumarins from their parent coumarins.

Materials:

-

Coumarin

-

Dichloromethane (CH₂Cl₂)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Hydrobromic acid (HBr, 48%)

-

Triethylamine (Et₃N)

-

Water (H₂O)

Procedure:

-

Dissolve the starting coumarin (10 mmol) in dichloromethane (40 mL).

-

To this solution, add Oxone (7.4 g, 12 mmol).

-

Prepare a solution of 48% HBr (2.5 mL, 22 mmol) in water (15 mL) and add it dropwise to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 4 hours.

-

After the initial stirring period, add triethylamine (8.7 mL) and continue to stir the mixture overnight.

-

Upon completion, dilute the reaction mixture with water (40 mL).

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-bromocoumarin can be further purified by recrystallization or column chromatography.

(Protocol adapted from the synthesis of 3-bromocoumarins as described in the literature[3]).

Application in Synthesis of Bioactive Heterocycles

This compound and its derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, are valuable starting materials for synthesizing a diverse range of heterocyclic compounds. These synthetic pathways are crucial for developing new drug candidates, particularly in oncology. The bromoacetyl group at the C3 position serves as a reactive handle for cyclization reactions with various nucleophiles to form five- and six-membered rings.

The diagram below illustrates the synthetic workflow starting from a bromo-coumarin derivative to produce various heterocyclic scaffolds known for their cytotoxic activity against human cancer cell lines.[4]

Caption: Synthetic pathways from a bromo-coumarin precursor to diverse heterocyclic compounds.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the reactivity of the C-Br bond, provides a gateway to a vast chemical space of novel heterocyclic compounds. The synthetic protocols are accessible, and the resulting derivatives have shown significant promise, particularly as cytotoxic agents. This technical guide serves as a foundational resource for scientists engaged in the design and synthesis of next-generation therapeutics based on the versatile coumarin scaffold.

References

- 1. iris.unica.it [iris.unica.it]

- 2. mdpi.com [mdpi.com]

- 3. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09545D [pubs.rsc.org]

- 4. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-Bromo-2-chromenone: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectral data for 3-Bromo-2-chromenone, a coumarin derivative of significant interest. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound (C₉H₅BrO₂) relies on a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and peer-reviewed literature to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data: The ¹³C NMR spectrum of this compound provides insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. A key reference for this data is the work of Duddeck and Kaiser in Organic Magnetic Resonance (1982).[1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 155.0 |

| C3 | 117.5 |

| C4 | 142.1 |

| C4a | 118.9 |

| C5 | 128.9 |

| C6 | 124.9 |

| C7 | 131.8 |

| C8 | 116.7 |

| C8a | 152.4 |

¹H NMR Data: While a definitive, publicly available ¹H NMR spectrum for this compound is not readily accessible, the expected proton signals can be predicted based on the structure and known substituent effects on the coumarin ring system. The aromatic protons on the benzene ring would likely appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling constants determined by their relative positions. The lone proton on the pyrone ring (H4) would be expected to be a singlet in the downfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor-phase IR spectrum of this compound is available in spectral databases.[1] Key absorption bands are expected for the carbonyl group of the lactone and the carbon-carbon double bonds of the aromatic and pyrone rings.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Lactone) | 1700 - 1750 |

| C=C (Aromatic/Alkenyl) | 1450 - 1650 |

| C-O (Ester) | 1000 - 1300 |

| C-Br | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in spectral databases.[1] The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 224 and 226 g/mol due to the isotopic distribution of bromine).

| m/z Value | Interpretation |

| [M]+• | Molecular ion |

| [M-CO]+• | Loss of carbon monoxide |

| [M-Br]+ | Loss of bromine radical |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for coumarin derivatives like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (NaCl or KBr). For a solid sample, a small amount is finely ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph. The compound is separated from any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Bromo-2-chromenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chromenone, a halogenated derivative of coumarin, serves as a versatile and highly reactive scaffold in synthetic organic and medicinal chemistry. Its inherent electrophilicity, stemming from the electron-withdrawing nature of the bromine atom and the conjugated lactone system, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic nature of this compound. It details its participation in key organic reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck), and cycloaddition reactions. Furthermore, this guide explores the significant role of this compound derivatives in drug discovery, particularly in the development of novel anticancer agents, by elucidating their impact on critical cellular signaling pathways such as apoptosis, cell cycle regulation, and microtubule dynamics.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrones that exhibit a wide spectrum of biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of a bromine atom at the C3 position of the coumarin nucleus significantly enhances its electrophilic character, rendering this compound a key intermediate for further chemical modifications. The electron-withdrawing effect of the bromine, coupled with the Michael acceptor nature of the α,β-unsaturated lactone, facilitates a range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide aims to provide a detailed exploration of the chemical behavior of this compound and its utility in the synthesis of pharmacologically relevant molecules.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the palladium-mediated intramolecular cyclization of aryl propargyl ethers.

Palladium-Mediated Intramolecular Cyclization

Aryl propargyl ethers can be cyclized in the presence of a catalytic amount of palladium(II) acetate (Pd(OAc)₂) in conjunction with stoichiometric amounts of copper(II) bromide (CuBr₂) and lithium bromide (LiBr) to afford the corresponding 3-bromo-2H-chromene derivatives in good yields. This method is advantageous due to its mild reaction conditions and high efficiency.

General Experimental Protocol: Palladium-Mediated Cyclization

To a solution of the aryl propargyl ether (1.0 mmol) in a suitable solvent such as acetonitrile, palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) bromide (1.2 mmol), and lithium bromide (1.2 mmol) are added. The reaction mixture is stirred at room temperature for a specified time (typically ranging from 10 minutes to a few hours), with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-bromo-2H-chromene derivative.

Reactivity and Electrophilicity

The reactivity of this compound is dominated by its electrophilic nature. The C3 position is susceptible to attack by nucleophiles, and the carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C3 position can be displaced by various nucleophiles. For instance, the related compound 3-(2-bromoacetyl)-2H-chromen-2-one readily undergoes nucleophilic displacement of the bromide ion. This reactivity is a cornerstone for the synthesis of a wide range of 3-substituted chromenone derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 3-aryl-2-chromenones.

Representative Experimental Protocol: Suzuki-Miyaura Coupling [1]

In a reaction vessel, this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-aryl-2-chromenone.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 3-vinyl-2-chromenones.[2][3]

Representative Experimental Protocol: Heck Reaction [4]

To a reaction flask containing this compound (1.0 mmol) and an alkene (e.g., styrene, 1.5 mmol) in a polar aprotic solvent like DMF, a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are added. The mixture is heated to 100-140 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Cycloaddition Reactions

The double bond of the pyrone ring in 2-chromenone derivatives can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions.[5] While specific examples with this compound as the dienophile are not extensively reported, related 3-nitrocoumarins have been shown to act as 2π components in Diels-Alder cycloadditions.[6] This suggests that this compound could potentially undergo similar transformations.

General Considerations for Diels-Alder Reactions [5][7]

In a typical Diels-Alder reaction, the dienophile (in this case, the chromenone) reacts with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The reaction is often carried out by heating the diene and dienophile together in a suitable solvent. The stereochemistry of the product is governed by the endo rule, which predicts the formation of the endo isomer as the major product.

Applications in Drug Development and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly in the field of oncology. Numerous studies have demonstrated the potent anticancer activity of 3-substituted chromenones against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 3-substituted chromenone derivatives against different human cancer cell lines.

| Compound Type | Substitution at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole derivative | 2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl | NUGC (Gastric) | 0.048 | [8] |

| Thiazole derivative | 2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-yl | DLD1 (Colon) | 0.060 | [8] |

| Pyran derivative | Bromo-4H-pyran derivative | NUGC (Gastric) | 0.029 | [8] |

| Pyrazolo[1,5-a]pyrimidine derivative | 2-Phenylpyrazolo[1,5-a]pyrimidin-7-yl | HEPG2-1 (Liver) | 2.70 ± 0.28 | [9] |

| Thiazole derivative | Substituted thiazole | HEPG2-1 (Liver) | 3.50 ± 0.23 | [9] |

| 1,3,4-Thiadiazole derivative | Substituted 1,3,4-thiadiazole | HEPG2-1 (Liver) | 4.90 ± 0.69 | [9] |

| Coumarin-selenophene hybrid | 3-Acetyl coumarin-selenophene | DU-145 (Prostate) | 20.0 ± 1.2 | [10] |

| 3,5,8-Trisubstituted coumarin | Substituted benzamide | MCF-7 (Breast) | 11.36 ± 0.55 | [11] |

Signaling Pathways Modulated by Chromenone Derivatives

Many chromenone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. Key events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, particularly the initiator caspase-9 and the executioner caspase-3.[10][12]

Caption: Intrinsic apoptosis pathway induced by chromenone derivatives.

Another common mechanism of action for anticancer chromenone derivatives is the induction of cell cycle arrest, often at the G2/M phase.[13][14] This prevents cancer cells from proceeding through mitosis and dividing. The arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, some flavonoids can induce G2/M arrest through the p38/p21Waf1/Cip1 signaling pathway.[15]

Caption: G2/M cell cycle arrest mediated by chromenone derivatives.

Certain chromenone derivatives have been identified as microtubule polymerization inhibitors.[16][17] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[18][19]

Caption: Inhibition of microtubule polymerization by chromenone derivatives.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its pronounced electrophilicity at the C3 position, combined with the versatility of the carbon-bromine bond in cross-coupling reactions, provides access to a vast chemical space of 3-substituted chromenone derivatives. These derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer drug discovery. Their ability to modulate key cellular processes such as apoptosis, cell cycle progression, and microtubule dynamics underscores the importance of the chromenone scaffold in medicinal chemistry. Further exploration of the reactivity of this compound and the biological activities of its derivatives is poised to yield novel compounds with enhanced therapeutic efficacy. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this compound for the development of innovative chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-Bromo-2-chromenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromen-2-one scaffold, a core structure in many natural and synthetic compounds, has long been a focal point in medicinal chemistry due to its diverse pharmacological properties. The introduction of a bromine atom at the 3-position, creating 3-bromo-2-chromenone, has given rise to a class of derivatives with significant and varied biological activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, anticancer, and enzyme inhibitory activities. It aims to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The quantitative data from various studies, primarily IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine 7c | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | [1] |

| Thiazole 23g | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | [1] |

| 1,3,4-Thiadiazole 18a | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | [1] |

| Pyrazole 12a | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| Thiazole 23c | Liver Carcinoma (HEPG2-1) | 9.10 ± 1.29 | [1] |

| Pyrazolo[1,5-a]pyrimidine 8a | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| Pyrazolo[1,5-a]pyrimidine 7b | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| Pyrazolo[1,5-a]pyrimidine 7e | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| 1,3,4-Thiadiazole 18f | Liver Carcinoma (HEPG2-1) | 13.0 ± 1.20 | [1] |

| Pyrazolo[1,5-a]pyrimidine 7a | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| Pyrazolo[1,5-a]pyrimidine 7d | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| Thiazole 23d | Liver Carcinoma (HEPG2-1) | 15.5 ± 1.49 | [1] |

| Pyrazole 12b | Liver Carcinoma (HEPG2-1) | >10 | [1] |

| 1,3,4-Thiadiazole 18c | Liver Carcinoma (HEPG2-1) | 17.4 ± 1.03 | [1] |

| Isoxazole 13a | Liver Carcinoma (HEPG2-1) | 15.3 ± 1.69 | [1] |

Enzyme Inhibitory Activity

Beyond their anticancer potential, this compound derivatives have been investigated as inhibitors of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | Acetylcholinesterase (AChE) | 5.58 | [2] |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | Monoamine Oxidase B (MAO-B) | 7.20 | [2] |

| Chromenone derivative 1 | Monoamine Oxidase A (MAO-A) | 2.70 | [3] |

| Chromenone derivative 1 | Monoamine Oxidase B (MAO-B) | 27.0 | [3] |

| Chromenone derivative 2 | Monoamine Oxidase A (MAO-A) | 6.92 | [3] |

| Chromenone derivative 2 | Monoamine Oxidase B (MAO-B) | 3.42 | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Provided below are comprehensive protocols for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

The synthesis of various heterocyclic derivatives often starts from a key intermediate, such as 3-acetyl-6-bromo-2H-chromen-2-one.[1]

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine, Thiazole, and 1,3,4-Thiadiazole Derivatives:

-

Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one is synthesized through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde and ethyl acetoacetate.

-

Intermediate Formation: The starting material is reacted with various reagents to form key intermediates. For example, reaction with dimethylformamide-dimethylacetal yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one.[1]

-

Heterocyclization: The intermediates are then reacted with appropriate heterocyclic amines, hydrazonoyl chlorides, or hydroximoyl chlorides to yield the final pyrazolo[1,5-a]pyrimidine, thiazole, or 1,3,4-thiadiazole derivatives.[1]

-

Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.

-

Characterization: The structures of the final products are confirmed by spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test compounds.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution (at various concentrations), and the AChE enzyme solution.

-

Initiation of Reaction: Start the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for assessing MAO-A and MAO-B inhibition is a continuous spectrophotometric assay.[4]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[4]

-

Assay Procedure: In a suitable buffer, the enzyme is incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Spectrophotometric Measurement: The rate of product formation (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[4]

-

Data Analysis: The inhibitory activity is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is calculated.

Signaling Pathways

While the precise signaling pathways are still under extensive investigation, the anticancer activity of many chromenone derivatives is linked to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to programmed cell death.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel derivatives with enhanced potency and selectivity. Future studies should focus on elucidating the precise molecular targets and signaling pathways to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

3-Bromo-2-chromenone: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chromenone, a brominated derivative of coumarin (2H-chromen-2-one), has emerged as a pivotal building block in modern organic synthesis. The coumarin scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom at the C3-position transforms the otherwise modest reactivity of the coumarin core into a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery and materials science.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the direct bromination of 2-chromenone. However, various methods exist, often starting from salicylaldehydes. One representative method is the bromination of 3-acetylcoumarin.

A detailed protocol for the synthesis of this compound often involves the bromination of a precursor like 3-acetyl-2H-chromen-2-one.[2][3]

-

Preparation of 3-acetyl-2H-chromen-2-one: A mixture of salicylaldehyde and ethyl acetoacetate is condensed in the presence of a catalytic amount of a base like piperidine. The reaction mixture is typically heated to afford 3-acetyl-2H-chromen-2-one after workup and recrystallization.[3]

-

Bromination: The prepared 3-acetyl-2H-chromen-2-one is then subjected to bromination. While specific protocols for the direct conversion to this compound from this intermediate can vary, a related transformation involves creating the 3-(2-bromoacetyl)-2H-chromen-2-one, which itself is a valuable synthetic intermediate.[2] For the parent this compound, direct bromination of coumarin can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.

A general representation of the synthesis workflow is provided below:

References

Unlocking the Anticancer Potential of 3-Bromo-2-Chromenone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, chromenone derivatives, particularly 3-bromo-2-chromenone analogues, have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of these analogues, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Analysis of Anticancer Activity

Numerous studies have synthesized and evaluated a variety of this compound analogues, demonstrating their significant cytotoxic effects. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, have been determined across a panel of human cancer cell lines. The data presented below is a compilation from various research findings, highlighting the potential of these compounds as anticancer leads.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Pyrazole Derivatives | |||

| Analogue 1a | Human Gastric Cancer (NUGC) | 0.048 | [1] |

| Analogue 1a | Human Colon Cancer (DLD1) | 0.060 | [1] |

| Analogue 1a | Human Liver Cancer (HEPG2) | 0.174 | [1] |

| Analogue 1a | Human Breast Cancer (MCF-7) | 0.288 | [1] |

| Series 2: Thiazole and Thiadiazole Derivatives | |||

| Analogue 2a | Human Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | |

| Analogue 2b | Human Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | |

| Series 3: Pyrazolo[1,5-a]pyrimidine Derivatives | |||

| Analogue 3a | Human Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | |

| Series 4: Bromo-4H-pyran Derivatives | |||

| Analogue 4a | Human Gastric Cancer (NUGC) | 0.029 | [1] |

| Analogue 4b | Human Breast Cancer (MCF-7) | 0.089 | [1] |

| Series 5: 5-Bromo-1,4-dihydropyridine Derivatives | |||

| Analogue 5a | Human Colon Cancer (DLD1) | 0.032 | [1] |

| Analogue 5a | Human Breast Cancer (MCF-7) | 0.043 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of this compound analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT Assay Workflow Diagram

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Apoptosis Assay Workflow

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

70% ethanol (ice-cold)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways in Anticancer Action

The anticancer effects of this compound analogues are believed to be mediated through the induction of apoptosis. While the precise upstream signaling events are still under investigation for many specific analogues, the available evidence for chromone derivatives suggests a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

An increase in intracellular ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This is characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Apoptotic Signaling Pathway

Conclusion

This compound analogues represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis in various cancer cell lines at low micromolar concentrations makes them attractive candidates for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these promising molecules. Future studies should focus on elucidating the precise molecular targets and detailed signaling pathways to facilitate the rational design of even more effective and selective anticancer agents.

References

Antimicrobial Potential of 3-Bromo-2-Chromenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, chromenone (also known as coumarin) derivatives, particularly those halogenated at various positions, have demonstrated significant potential as antimicrobial agents. This technical guide focuses on the antimicrobial activity of compounds derived from the 3-bromo-2-chromenone scaffold and its isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy of bromo-substituted chromenone derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a standard metric for this evaluation. The data below is compiled from various studies and categorized by the structural class of the chromenone derivative.

Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromenes

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Mono-halogenated nitrochromenes | Staphylococcus aureus (including MRSA) | 8–32 | [1] |

| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus | 1–8 | [1] |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | [1] |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1–4 | [1] |

| 6-Bromo-3-nitro-2-phenyl-2H-chromene | Staphylococcus sp. | (Not specified, but active) | [1] |

| 6-Bromo-2-(4-bromophenyl)-3-nitro-2H-chromene | Staphylococcus sp. | (Not specified, but active) | [1] |

Table 2: Antibacterial Activity of Other Bromo-Chromenone Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Bromo 3-formylchromone | Uropathogenic Escherichia coli (UPEC) | 20 | [2] |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative (Compound 4) | Enterococcus faecalis | Strong Inhibition | [3] |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative (Compound 12a) | Pseudomonas aeruginosa | Strong Inhibition | [3] |

| Chromone based Dithiazoles (general) | Various pathogenic bacteria | Good to moderate | [4] |

| 6-Bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli | Active | [5] |

Table 3: Antifungal Activity of Bromo-Chromenone Derivatives

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Chromone based Dithiazoles (general) | Various pathogenic fungi | Good to moderate | [4] |

| 6-Bromo-8-nitroflavone | Candida albicans | Active | [5] |

Mechanism of Action and Biological Pathways

While the precise mechanisms for many chromenone derivatives are still under investigation, several studies have shed light on their potential modes of action. Halogenation, particularly with bromine, often enhances the lipophilicity and electronic properties of the molecule, which can improve cell membrane penetration and interaction with molecular targets.[1][4]

One elucidated pathway involves the inhibition of virulence factors in pathogenic bacteria. For instance, 6-bromo-3-formylchromone has been shown to downregulate virulence genes in Uropathogenic E. coli (UPEC), which are associated with toxins, biofilm formation, and stress regulation. This activity is believed to be mediated by targeting the two-component UvrY response regulator.[2]

Caption: Proposed mechanism of 6-Bromo-3-Formylchromone in UPEC.

Experimental Protocols

The synthesis and antimicrobial evaluation of these compounds follow established laboratory procedures. Below are detailed methodologies representative of the research in this field.

1. General Synthesis of Bromo-Chromenone Derivatives

The synthesis of bromo-substituted chromenones often starts from commercially available substituted phenols. For example, derivatives of 6-bromo-3-acetyl-2H-chromen-2-one are synthesized and then used as precursors for a variety of heterocyclic compounds.[3][6] Another common route involves the Claisen-Schmidt condensation of an aromatic aldehyde (e.g., 5-bromosalicylaldehyde) with an ortho-hydroxyarylketone, followed by cyclization.[7][8]

-

Example Synthesis (General): A mixture of a bromo-substituted 3-acetyl-2H-chromen-2-one and a suitable reagent (e.g., N,N-dimethylformamide dimethyl acetal) in a dry solvent like xylene is refluxed for several hours.[6] After cooling, the resulting product is often purified by filtration and recrystallization to yield the desired derivative.[6][9]

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within a 96-well microtiter plate. This creates a range of concentrations to be tested.

-

-

Inoculum Preparation:

-

Grow the microbial strain to be tested overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density (approx. 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension in the growth medium to the final required inoculum density.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[12]

-

-

MIC Determination:

Caption: Workflow for Broth Microdilution MIC Assay.

This guide provides a foundational overview of the antimicrobial potential inherent in this compound derivatives. The presented data and protocols highlight the promising activity of this chemical class and offer a starting point for further research and development in the quest for new antimicrobial drugs.

References

- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]

- 2. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

- 7. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]

- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]

The Pivotal Role of the 3-Bromo-2-Chromenone Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-chromenone (coumarin) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many derivatives, 3-Bromo-2-chromenone serves as a critical synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. While direct biological data on the this compound core is limited, its true value lies in its utility as a starting material for the synthesis of more complex, biologically active molecules. This technical guide delves into the synthesis, derivatization, and the significant role of the this compound scaffold in the discovery of potential anticancer agents and other medicinal compounds.

Synthesis and Chemical Profile

This compound and its close analogue, 3-(2-bromoacetyl)-2H-chromen-2-one, are key precursors in the synthesis of a diverse range of heterocyclic compounds. The bromo-substituent at the 3-position or on the acetyl group at this position provides a reactive handle for various chemical transformations, including nucleophilic substitution and condensation reactions.

A common synthetic route to 3-bromo-2H-chromene derivatives involves the palladium-mediated intramolecular cyclization of aryl propargyl ethers in the presence of copper(II) bromide and lithium bromide.[1] This method offers an efficient pathway to the core chromene structure.

For the synthesis of more complex derivatives, 3-(2-bromoacetyl)-2H-chromen-2-one is frequently employed as a key starting material.[1] Its α-bromocarbonyl moiety is highly reactive towards nucleophilic displacement, enabling the construction of various heterocyclic systems fused or attached to the coumarin core.[1]

Role in the Synthesis of Bioactive Heterocycles

The true medicinal chemistry value of the this compound scaffold is realized through its derivatization into a wide array of heterocyclic compounds. The reactive bromine atom allows for the facile introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.

A general workflow for the utilization of 3-(2-bromoacetyl)-2H-chromen-2-one in the synthesis of bioactive compounds is depicted below:

This synthetic strategy has been successfully employed to generate a multitude of heterocyclic derivatives with significant biological activities, particularly in the realm of anticancer research.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of heterocyclic compounds derived from 3-(2-bromoacetyl)-2H-chromen-2-one and 3-acetyl-6-bromo-2H-chromen-2-one. These derivatives have shown cytotoxicity against a variety of human cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for a selection of these derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Heterocyclic Derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one [1][2][3]

| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC₅₀ (nM) |

| 2 | Hydrazidic halide | NUGC (Gastric) | 48 |

| DLD1 (Colon) | 60 | ||

| HEPG2 (Liver) | 174 | ||

| MCF (Breast) | 288 | ||

| 4a | Thiophene | NUGC (Gastric) | 38 |

| DLD1 (Colon) | 163 | ||

| HA22T (Liver) | 120 | ||

| HONE1 (Nasopharyngeal) | 441 | ||

| 5d | Thiazole | NUGC (Gastric) | 110 |

| DLD1 (Colon) | 49 | ||

| HEPG2 (Liver) | 240 | ||

| HONE1 (Nasopharyngeal) | 311 | ||

| 6c | 4H-Pyran | MCF (Breast) | 89 |

| 6d | 4H-Pyran | NUGC (Gastric) | 29 |

| 7c | Dihydropyridine | DLD1 (Colon) | 32 |

| MCF (Breast) | 43 |

Table 2: Cytotoxicity of Heterocyclic Derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one [4][5][6]

| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC₅₀ (µM) |

| 7c | Pyrazolo[1,5-a]pyrimidine | HEPG2-1 (Liver) | 2.70 ± 0.28 |

| 18a | 1,3,4-Thiadiazole | HEPG2-1 (Liver) | 4.90 ± 0.69 |

| 23g | Thiazole | HEPG2-1 (Liver) | 3.50 ± 0.23 |

Mechanism of Action: Modulation of Signaling Pathways

While the precise mechanism of action for each derivative may vary, several coumarin-based compounds have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.

The diagram below illustrates the PI3K/Akt signaling pathway and highlights potential points of inhibition by therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of Heterocyclic Derivatives from 3-(2-bromoacetyl)-2H-chromen-2-one

Example: Synthesis of Thiophene Derivatives (e.g., Compound 4a) [1]

-

A mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol) in absolute ethanol (40 mL) containing triethylamine (1.0 mL) and elemental sulfur (0.32 g, 0.01 mol) is prepared.

-

Malononitrile (0.66 g, 0.01 mol) is added to the mixture.

-

The reaction mixture is heated under reflux for 2 hours.

-

After cooling to room temperature, the solid product formed is collected by filtration.

-

The crude product is crystallized from ethanol to yield the pure thiophene derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

-

Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compounds as described for the MTT assay.

-

Reagent Preparation: A proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) is reconstituted according to the manufacturer's instructions.

-

Assay Procedure: An equal volume of the caspase-3/7 reagent is added to each well containing the treated cells.

-

Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Conclusion

The this compound scaffold is a cornerstone in the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. While the core molecule itself may not be the primary bioactive agent, its strategic use as a synthetic precursor has led to the discovery of numerous potent anticancer agents. The ease of derivatization, coupled with the inherent biological relevance of the coumarin nucleus, ensures that this compound and its analogues will continue to be valuable tools in the quest for novel therapeutics. Further exploration of the structure-activity relationships of its derivatives and their mechanisms of action will undoubtedly pave the way for the development of next-generation drugs for the treatment of cancer and other diseases.

References

- 1. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyles Using 3-Bromo-2-chromenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 3-bromo-2-chromenone and its derivatives as versatile starting materials. The methodologies outlined herein are valuable for researchers in medicinal chemistry and drug discovery seeking to generate novel molecular entities with potential therapeutic applications.

Introduction to this compound in Heterocyclic Synthesis

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring compounds that belong to the benzopyrone family.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in drug development.[1] Functionalization of the coumarin nucleus, particularly at the 3-position, offers a gateway to a wide array of complex heterocyclic systems with enhanced pharmacological profiles.

3-Bromoacetyl-2H-chromen-2-one and its analogue, 3-acetyl-6-bromo-2H-chromen-2-one, are highly reactive synthons. The presence of the α-bromocarbonyl moiety makes them excellent electrophiles for reactions with various nucleophiles, leading to the construction of diverse heterocyclic rings fused or appended to the coumarin core.[1][2] This document details several key synthetic strategies, including multi-component reactions and palladium-catalyzed cross-coupling, to access a range of heterocycles such as pyrazoles, thiazoles, pyrans, and pyridines.

Synthesis of Thiazole Derivatives

The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea derivatives provides a straightforward route to 3-(thiazol-2-yl)-2H-chromen-2-ones. These compounds are of interest due to the established biological significance of the thiazole ring system.

Table 1: Synthesis of Thiazole Derivatives from 3-(2-Bromoacetyl)-2H-chromen-2-one

| Product | Reagent | Solvent | Reaction Time | Yield (%) | m.p. (°C) |

| 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one | Thiobenzamide | Ethanol | 3 h (reflux) | 85 | 220-222 |

| 3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-one | 4-Chlorothiobenzamide | Ethanol | 3 h (reflux) | 88 | 238-240 |

| 3-(4-(4-methoxyphenyl)thiazol-2-yl)-2H-chromen-2-one | 4-Methoxythiobenzamide | Ethanol | 4 h (reflux) | 82 | 210-212 |

Experimental Protocol: General Procedure for the Synthesis of 3-(Thiazol-2-yl)-2H-chromen-2-ones

-

To a solution of 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol) in absolute ethanol (50 mL), add the appropriate thioamide (0.01 mol).

-

Heat the reaction mixture under reflux for 3-4 hours.

-

Allow the mixture to cool to room temperature.

-